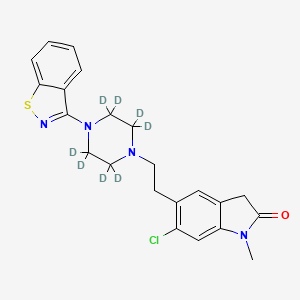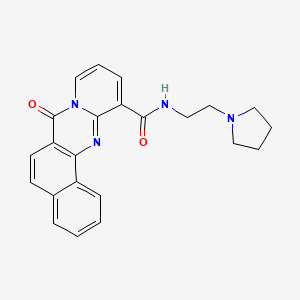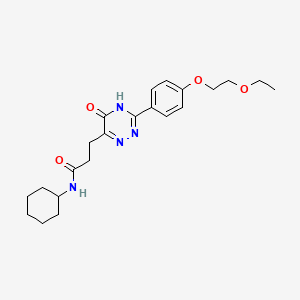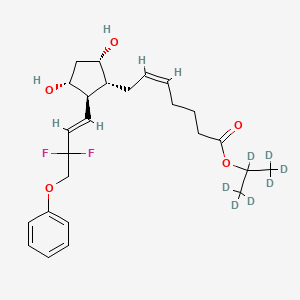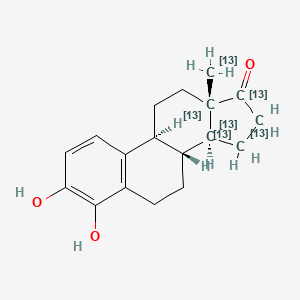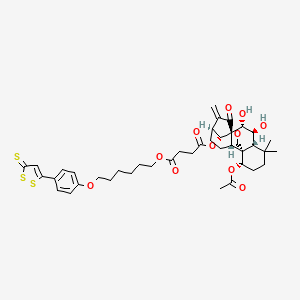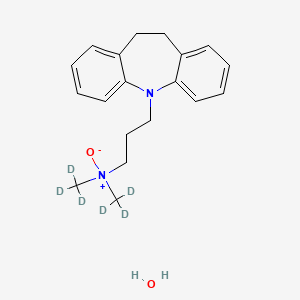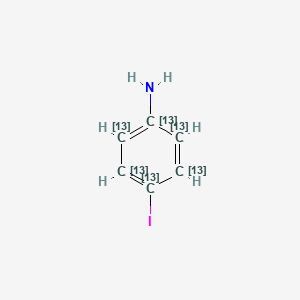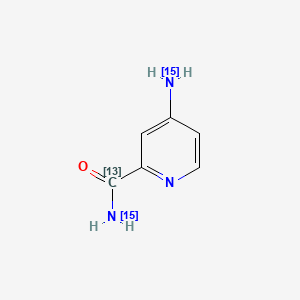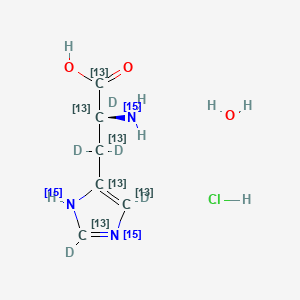
L-Histidine-13C6,15N3,d5 (hydrochloride hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) is a specially labeled form of L-Histidine, an essential amino acid. This compound is labeled with carbon-13, deuterium, and nitrogen-15 isotopes, making it valuable for various scientific research applications. It is primarily used in studies involving metabolic pathways, protein synthesis, and molecular dynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) involves the incorporation of stable isotopes into the L-Histidine molecule. The process typically starts with the precursor molecules labeled with the desired isotopes. These precursors undergo a series of chemical reactions, including amidation, cyclization, and hydrolysis, to form the final product. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of isotopes at the correct positions.
Industrial Production Methods
Industrial production of L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and advanced purification techniques to achieve high yields and purity. The production is carefully monitored to maintain the isotopic enrichment and chemical integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) can undergo various chemical reactions, including:
Oxidation: The imidazole ring in L-Histidine can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives, while substitution reactions can produce various L-Histidine analogs.
Applications De Recherche Scientifique
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of histidine-containing compounds.
Industry: Employed in the production of labeled peptides and proteins for research and diagnostic purposes.
Mécanisme D'action
The mechanism of action of L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) involves its incorporation into biological systems where it participates in various metabolic processes. The labeled isotopes allow researchers to track its movement and interactions within cells. It targets specific enzymes and pathways involved in protein synthesis and metabolism, providing insights into their functions and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Histidine-13C6,15N3: Labeled with carbon-13 and nitrogen-15 isotopes.
L-Histidine-15N3: Labeled with nitrogen-15 isotopes.
L-Histidine-13C6: Labeled with carbon-13 isotopes.
Uniqueness
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) is unique due to its multiple isotopic labels, which provide a more comprehensive tool for studying complex biological systems. The combination of carbon-13, deuterium, and nitrogen-15 labels allows for detailed analysis of metabolic pathways and molecular interactions, making it a valuable compound in advanced research applications.
Propriétés
Formule moléculaire |
C6H12ClN3O3 |
|---|---|
Poids moléculaire |
223.60 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,4-dideuterio-(2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1+1D2,2+1D,3+1D,4+1,5+1D,6+1,7+1,8+1,9+1;; |
Clé InChI |
CMXXUDSWGMGYLZ-BSOGWJBHSA-N |
SMILES isomérique |
[2H][13C]1=[13C]([15NH][13C](=[15N]1)[2H])[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2].O.Cl |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


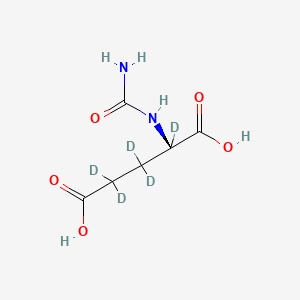
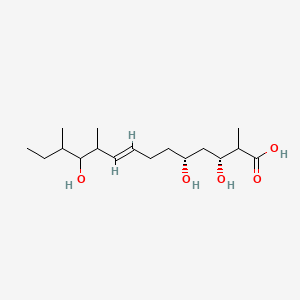
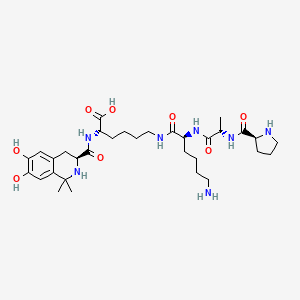
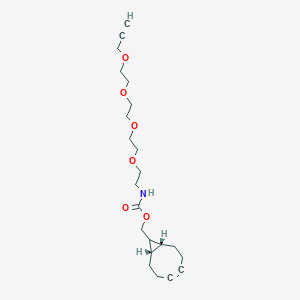
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B15143721.png)
